Indobufène

Vue d'ensemble

Description

L'INDOBUFEN est un inhibiteur de l'agrégation plaquettaire qui agit comme un inhibiteur réversible de la cyclooxygénase. Il est principalement utilisé pour prévenir l'occlusion des artères coronaires et périphériques. L'INDOBUFEN a été utilisé dans des essais cliniques pour la prévention des complications thromboemboliques chez les patients avec ou sans fibrillation auriculaire, pour la prévention de l'occlusion de greffe après une chirurgie de pontage coronarien, et pour le traitement de la claudication intermittente .

Applications De Recherche Scientifique

Indobufen has a wide range of scientific research applications:

Chemistry: Indobufen is used as a model compound in studies involving platelet aggregation inhibitors and cyclooxygenase inhibitors.

Biology: It is used to study the mechanisms of platelet aggregation and the role of cyclooxygenase in various biological processes.

Medicine: Indobufen is used in clinical trials for the prevention of thromboembolic events, treatment of intermittent claudication, and prevention of graft occlusion after coronary artery bypass graft surgery

Industry: Indobufen is used in the pharmaceutical industry for the production of antiplatelet drugs.

Mécanisme D'action

Target of Action

Indobufen primarily targets the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of thromboxane , a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Indobufen acts by reversibly inhibiting the COX enzyme . This inhibition suppresses the synthesis of thromboxane, thereby reducing platelet aggregation . The reversible nature of this inhibition allows for control over the extent of anticoagulation, providing a safety advantage over irreversible inhibitors.

Biochemical Pathways

The primary biochemical pathway affected by Indobufen is the thromboxane synthesis pathway . By inhibiting the COX enzyme, Indobufen prevents the conversion of arachidonic acid to thromboxane, a key step in platelet aggregation . This results in reduced platelet aggregation and a lower risk of thrombus formation .

Pharmacokinetics

As a small molecule drug, it is expected to have good bioavailability and distribution throughout the body

Result of Action

The molecular effect of Indobufen’s action is the reduction of thromboxane synthesis, leading to decreased platelet aggregation . At the cellular level, this results in a lower likelihood of clot formation, reducing the risk of thromboembolic events such as stroke or myocardial infarction .

Action Environment

The action of Indobufen can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and safety . Additionally, patient-specific factors such as age, health status, and genetic factors can also influence the drug’s action.

Analyse Biochimique

Biochemical Properties

Indobufen plays a significant role in biochemical reactions, particularly in inhibiting platelet aggregation . It interacts with the enzyme cyclooxygenase in platelets, thereby suppressing the production of thromboxane A2, a potent platelet activator .

Cellular Effects

Indobufen has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to decrease levels of TNF- α, a pro-inflammatory cytokine, in peritoneal effusion . This suggests that Indobufen may influence cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

At the molecular level, Indobufen exerts its effects primarily through its interaction with cyclooxygenase in platelets . By inhibiting this enzyme, Indobufen prevents the formation of thromboxane A2, thereby reducing platelet aggregation and the risk of clot formation .

Temporal Effects in Laboratory Settings

It has been used in clinical trials and real-world studies, suggesting that it has acceptable stability and degradation profiles .

Metabolic Pathways

Indobufen is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme cyclooxygenase to inhibit the production of thromboxane A2 .

Subcellular Localization

The subcellular localization of Indobufen is likely within the cytoplasm of platelets, where it interacts with cyclooxygenase to exert its antiplatelet effects

Méthodes De Préparation

La synthèse de l'INDOBUFEN implique généralement la réaction de condensation de l'acide 2-(4-aminophényl)butyrique et de l'acide 2-formylbenzoïque pour former l'imine de l'INDOBUFEN. Cet intermédiaire est ensuite réduit en amine de l'INDOBUFEN, suivie d'une cyclisation pour former le produit final. Les méthodes de production industrielles utilisent souvent un mélange de chlorure de zinc anhydre et de zinc comme agents réducteurs .

Analyse Des Réactions Chimiques

L'INDOBUFEN subit diverses réactions chimiques, notamment :

Oxydation : L'INDOBUFEN peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : La réduction de l'imine de l'INDOBUFEN en amine de l'INDOBUFEN est une étape cruciale dans sa synthèse.

Substitution : Les réactions de substitution impliquant l'INDOBUFEN peuvent conduire à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme le chlorure de zinc anhydre et le zinc, ainsi que des agents oxydants pour des réactions d'oxydation spécifiques .

Applications de la recherche scientifique

L'INDOBUFEN a un large éventail d'applications de recherche scientifique :

Chimie : L'INDOBUFEN est utilisé comme composé modèle dans les études impliquant les inhibiteurs de l'agrégation plaquettaire et les inhibiteurs de la cyclooxygénase.

Biologie : Il est utilisé pour étudier les mécanismes de l'agrégation plaquettaire et le rôle de la cyclooxygénase dans divers processus biologiques.

Médecine : L'INDOBUFEN est utilisé dans les essais cliniques pour la prévention des événements thromboemboliques, le traitement de la claudication intermittente et la prévention de l'occlusion de greffe après une chirurgie de pontage coronarien

Industrie : L'INDOBUFEN est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiplaquettaires.

Mécanisme d'action

L'INDOBUFEN inhibe l'agrégation plaquettaire en inhibant de manière réversible l'enzyme cyclooxygénase, ce qui entraîne une suppression de la synthèse du thromboxane. Cette inhibition est non compétitive et réversible, ce qui contribue à réduire l'irritation gastro-intestinale par rapport à d'autres médicaments antiplaquettaires comme l'aspirine .

Comparaison Avec Des Composés Similaires

L'INDOBUFEN est souvent comparé à d'autres médicaments antiplaquettaires tels que l'aspirine, la ticlopidine et la warfarine. Contrairement à l'aspirine, qui inhibe de manière irréversible la cyclooxygénase, l'inhibition de l'INDOBUFEN est réversible, ce qui entraîne moins d'effets secondaires gastro-intestinaux. Par rapport à la ticlopidine et à la warfarine, l'INDOBUFEN a montré une efficacité similaire dans la prévention des événements thromboemboliques, mais avec un risque de saignement moindre .

Les composés similaires comprennent :

Aspirine : Inhibe irréversiblement la cyclooxygénase et est largement utilisée pour la prévention secondaire des maladies cardiovasculaires.

Ticlopidine : Un médicament antiplaquettaire qui inhibe l'agrégation plaquettaire induite par l'ADP.

Warfarine : Un anticoagulant qui inhibe les facteurs de coagulation dépendants de la vitamine K

L'inhibition réversible unique de la cyclooxygénase par l'INDOBUFEN en fait une alternative précieuse pour les patients qui souffrent d'effets secondaires gastro-intestinaux dus à d'autres médicaments antiplaquettaires.

Propriétés

IUPAC Name |

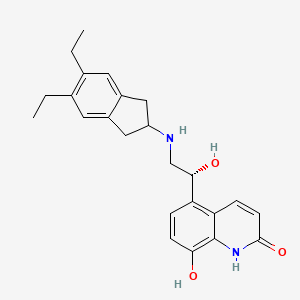

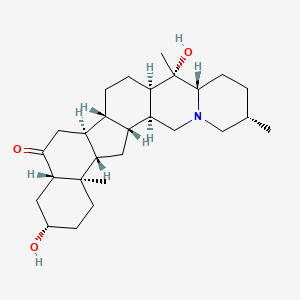

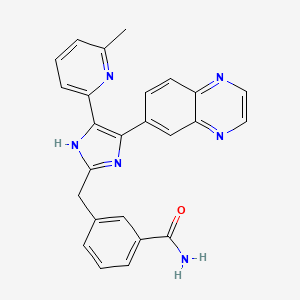

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXAULLCROVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057789 | |

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63610-08-2 | |

| Record name | Indobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indobufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indobufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indobufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indobufen exert its antiplatelet effect?

A1: Indobufen functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, Indobufen effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]

Q2: Is the inhibition of COX by Indobufen reversible?

A2: Yes, unlike aspirin, which irreversibly inhibits COX, Indobufen's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]

Q3: Does Indobufen affect Prostacyclin production?

A3: Research suggests that Indobufen might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.

Q4: Does Indobufen impact platelet aggregation induced by agents other than TXA2?

A4: Yes, while Indobufen primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]

Q5: What is the absorption profile of Indobufen?

A5: Indobufen demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []

Q6: How is Indobufen metabolized and excreted?

A6: Indobufen undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []

Q7: Does age influence the pharmacokinetics of Indobufen?

A7: Elderly patients may exhibit reduced clearance of Indobufen compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []

Q8: Does Indobufen interact with other drugs?

A8: Studies indicate potential drug interactions between Indobufen and other medications. For instance, Indobufen may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.

Q9: Has Indobufen demonstrated efficacy in preclinical models of thrombosis?

A9: Yes, Indobufen has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, Indobufen effectively inhibited thrombus formation. []

Q10: What about Indobufen's efficacy in models of cardiovascular disease?

A10: Indobufen has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, Indobufen treatment was associated with a reduction in kidney fibrosis compared to warfarin. []

Q11: Has Indobufen been investigated in clinical trials for cardiovascular diseases?

A11: Yes, several clinical trials have explored the efficacy and safety of Indobufen in various cardiovascular conditions:

- Peripheral Vascular Disease: A multicenter trial demonstrated that Indobufen significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []

- Coronary Artery Disease: Studies suggest that Indobufen, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)